molecular formula C12H15FO3 B7764774 Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate CAS No. 587-12-2

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate

Cat. No.: B7764774
CAS No.: 587-12-2
M. Wt: 226.24 g/mol
InChI Key: ZJHCNYOAUVMIOW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a fluorophenoxy group attached to a methylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-fluorophenoxy)-2-methylpropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Nucleophilic Substitution: The fluorine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Nucleophilic Substitution: Requires nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: Yields 2-(4-fluorophenoxy)-2-methylpropanoic acid and ethanol.

    Nucleophilic Substitution: Produces substituted phenoxy derivatives.

    Oxidation: Forms 2-(4-fluorophenoxy)-2-methylpropanoic acid.

Scientific Research Applications

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Materials Science: Employed in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenoxy)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate can be compared with other phenoxy esters, such as:

    Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    Ethyl 2-(4-bromophenoxy)-2-methylpropanoate:

    Ethyl 2-(4-methylphenoxy)-2-methylpropanoate: Features a methyl group, which can influence the compound’s hydrophobicity and interaction with biological targets.

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased stability and enhanced binding interactions.

Properties

IUPAC Name

ethyl 2-(4-fluorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHCNYOAUVMIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364159
Record name ethyl 2-(4-fluorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587-12-2
Record name Propanoic acid, 2-(4-fluorophenoxy)-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(4-fluorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-fluorophenol (5.0 g) was dissolved in DMF (50 ml), ethyl 2-bromo-2-methylpropanoate (13.3 ml) and potassium carbonate (9.25 g) were added thereto, followed by stirring at 100° C. for 2 hours. The reaction solution was cooled to room temperature and water was added thereto, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=19:1) to obtain ethyl 2-(4-fluorophenoxy)-2-methylpropanoate (5.13 g) as a colorless oily product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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